molecular formula C14H16N4O3S B11180000 N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11180000
M. Wt: 320.37 g/mol
InChI Key: GAQJBNYEEPYVGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that features a unique combination of a furan ring, a triazine ring, and a benzenesulfonamide group

Properties

Molecular Formula

C14H16N4O3S

Molecular Weight

320.37 g/mol

IUPAC Name

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C14H16N4O3S/c19-22(20,13-6-2-1-3-7-13)17-14-15-10-18(11-16-14)9-12-5-4-8-21-12/h1-8H,9-11H2,(H2,15,16,17)

InChI Key

GAQJBNYEEPYVGI-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CO2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps:

  • Formation of the Furan-2-ylmethyl Intermediate: : This step involves the preparation of furan-2-ylmethylamine from commercially available furan-2-carboxaldehyde. The aldehyde is first converted to its oxime, which is then reduced using lithium aluminum hydride (LiAlH4) to yield furan-2-ylmethylamine.

  • Synthesis of the Triazine Ring: : The furan-2-ylmethylamine is then reacted with cyanuric chloride under basic conditions to form the triazine ring. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine.

  • Formation of the Benzenesulfonamide Group: : The final step involves the reaction of the triazine intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine. This step is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : The triazine ring can be reduced under catalytic hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst, resulting in the formation of tetrahydrotriazine derivatives.

  • Substitution: : The benzenesulfonamide group can undergo nucleophilic substitution reactions. For example, treatment with sodium hydride (NaH) and an alkyl halide can lead to the formation of N-alkylbenzenesulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Tetrahydrotriazine derivatives

    Substitution: N-alkylbenzenesulfonamide derivatives

Scientific Research Applications

Chemistry

In organic chemistry, N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazine ring is known to interact with various biological targets, and the presence of the furan and benzenesulfonamide groups can enhance binding affinity and specificity.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The benzenesulfonamide group is a common pharmacophore in many drugs, and modifications to the furan and triazine rings can lead to compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, while the furan and benzenesulfonamide groups can enhance binding through additional interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is unique due to the presence of the triazine ring, which is not commonly found in similar compounds

Biological Activity

N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the sulfonamide class and features a furan moiety along with a tetrahydro-1,3,5-triazine ring. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S with a molecular weight of 338.36 g/mol. The structural complexity may contribute to its unique biological properties.

PropertyValue
Molecular FormulaC15H18N4O3S
Molecular Weight338.36 g/mol
CAS Number1087655-67-1

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Research indicates that heterocyclic compounds similar to this sulfonamide exhibit antiviral properties. For instance, compounds with similar structural features have shown effectiveness against RNA viruses by inhibiting key viral enzymes such as RNA-dependent RNA polymerase .
  • Antitumor Effects : Studies have demonstrated that compounds containing triazine rings can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation. The compound's ability to intercalate with DNA suggests potential for use in anticancer therapies .
  • Antimicrobial Properties : The sulfonamide group is known for its broad-spectrum antimicrobial activity. This compound may exhibit similar properties by interfering with bacterial folic acid synthesis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives of this compound:

  • Antiviral Efficacy : In a study focusing on antiviral agents derived from heterocycles, compounds with triazine structures showed promising EC50 values ranging from 0.26 μM to 3.4 μM against various viral targets .
  • Cytotoxicity in Cancer Cell Lines : Research has shown that derivatives similar to this compound exhibited IC50 values as low as 0.25 μM against hepatocarcinoma cell lines (HepG2), indicating significant antitumor potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.